Cas no 1541992-04-4 (1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a pyridin-4-yl moiety at the 5-position, with an amine functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The pyridine and pyrazole rings contribute to its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it suitable for further functionalization and derivatization in targeted synthesis.
1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine structure
1541992-04-4 structure
Product name:1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine
CAS No:1541992-04-4
MF:C9H10N4
MW:174.20250082016
CID:5747521
PubChem ID:23555681

1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-METHYL-5-(PYRIDIN-4-YL)-1H-PYRAZOL-4-AMINE
    • 1541992-04-4
    • EN300-737372
    • 1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine
    • Inchi: 1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
    • InChI Key: FBAIJEPNPGWSLV-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(C=N1)N)C1C=CN=CC=1

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56.7Ų

1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737372-0.25g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
0.25g
$1117.0 2023-05-23
Enamine
EN300-737372-0.1g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
0.1g
$1068.0 2023-05-23
Enamine
EN300-737372-10.0g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
10g
$5221.0 2023-05-23
Enamine
EN300-737372-1.0g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
1g
$1214.0 2023-05-23
Enamine
EN300-737372-5.0g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
5g
$3520.0 2023-05-23
Enamine
EN300-737372-0.5g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
0.5g
$1165.0 2023-05-23
Enamine
EN300-737372-0.05g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
0.05g
$1020.0 2023-05-23
Enamine
EN300-737372-2.5g
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
1541992-04-4
2.5g
$2379.0 2023-05-23

Additional information on 1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine

Introduction to 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS No. 1541992-04-4)

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1541992-04-4, belongs to the pyrazole and pyridine chemical classes, which are well-documented for their roles in drug discovery and development. The presence of both pyrazole and pyridine moieties in its molecular structure suggests a high likelihood of interacting with biological targets, making it a promising candidate for further investigation.

The molecular formula of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine can be expressed as C₉H₁₁N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The compound’s structure includes a methyl group at the 1-position of the pyrazole ring, a pyridine substituent at the 5-position, and an amine group at the 4-position. This specific arrangement of functional groups contributes to its distinct chemical and pharmacological properties.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their versatility and efficacy. 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine has been studied for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its dual functionality as both a kinase inhibitor and an antioxidant agent makes it particularly intriguing for researchers.

One of the most compelling aspects of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is its ability to modulate multiple biological pathways simultaneously. For instance, studies have shown that this compound can inhibit the activity of certain kinases involved in cancer progression while also exhibiting antioxidant properties that may help protect against oxidative stress-related diseases. This multifaceted activity positions it as a valuable scaffold for drug design and development.

The synthesis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine involves a series of well-established organic reactions that highlight its accessibility for industrial-scale production. Key steps in its synthesis include condensation reactions to form the pyrazole core, followed by functional group transformations to introduce the methyl and pyridine substituents. The final step involves the introduction of the amine group, which is critical for achieving the desired pharmacological properties.

Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-am ine with high accuracy. These computational studies have provided valuable insights into how this compound interacts with biological targets such as enzymes and receptors. By leveraging these insights, scientists can optimize the structure of 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine to enhance its potency and selectivity.

In clinical settings, 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine is being evaluated in preclinical trials for its potential therapeutic benefits. Early results from these trials suggest that it may have significant advantages over existing treatments due to its ability to target multiple disease pathways simultaneously. This approach aligns with the growing trend in medicine toward personalized and combination therapies.

The pharmacokinetic profile of 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine is another area of active investigation. Researchers are studying how this compound is absorbed, distributed, metabolized, and excreted by the body to better understand its overall efficacy and safety profile. These studies are crucial for determining optimal dosing regimens and identifying any potential side effects that may need to be managed.

The future prospects for 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine are promising, with ongoing research aimed at expanding its therapeutic applications. By incorporating this compound into novel drug formulations or developing derivatives with enhanced properties, scientists hope to unlock new treatment options for a wide range of diseases. The collaborative efforts between academic researchers and pharmaceutical companies are likely to drive significant advancements in this area.

In conclusion, 1-Methyl 5-(pyridin 4 yl) 1H pyrazol 4 am ine (CAS No. 1541992 04 4) represents a compelling candidate for further pharmaceutical development due to its unique structural features potential biological activities and promising preclinical results The continued exploration optimization and clinical evaluation will further solidify position as valuable asset in medicinal chemistry

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